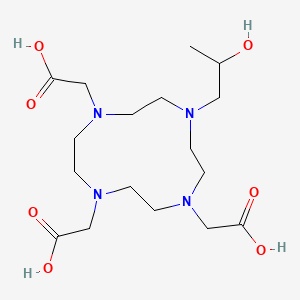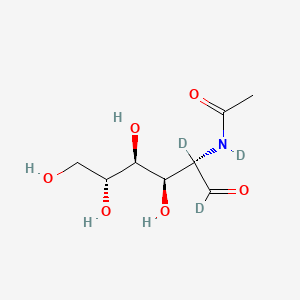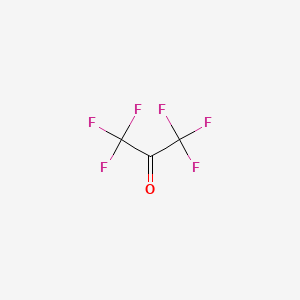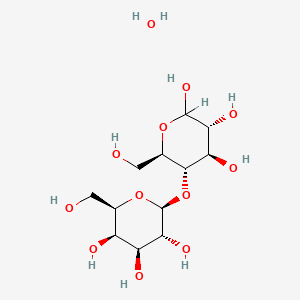![molecular formula C20H12ClO2P B1148415 4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine CAS No. 137156-22-0](/img/structure/B1148415.png)
4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine, such as 4-α-aryl amino benzyl dinaphtho[2,1-d:1',2'-f][1,3,2] dioxaphosphepin 4-oxides, has been achieved through a three-component one-pot reaction involving aldehydes, anilines, and dinaphtho[2,1-d:1',2'-f][1,3,2] dioxaphosphorobromodite intermediates, leading to compounds with significant yields and characterized by their spectral data (Haranath et al., 2005).
Molecular Structure Analysis
The molecular structure of related dioxaphosphepine derivatives has been elucidated through various spectroscopic techniques. For instance, optically active and racemic dioxaphosphepine derivatives have been prepared and analyzed, revealing a twisted seven-membered ring with a rigid helical conformation (Tani et al., 1994).
Chemical Reactions and Properties
Dioxaphosphepines undergo a range of chemical reactions, reflecting their reactive phosphorus center. For example, the regioselective chlorination of related compounds like 4- and 5-methyl-2,2,2-trichlorobenzo[d]-1,3,2-dioxaphospholes with molecular chlorine showcases the chemical versatility of these phosphorus-containing heterocycles, leading to derivatives that further undergo hydrolysis to produce chlorinated dihydroxybenzenes (Varaksina et al., 2005).
Wissenschaftliche Forschungsanwendungen
Catalytic Applications :
- Eberhardt et al. (2007) described the synthesis of various stereoisomers of a compound related to 4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine, which, when combined with rhodium catalysts, showed high activity in the hydrogenation of α-dehydroamino acid esters. The study achieved enantioselectivities up to 99% ee with these catalysts (Eberhardt et al., 2007).
Antimicrobial Activity :
- Haranath et al. (2005) synthesized derivatives of 4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine and evaluated their antimicrobial activity. The study reported that these compounds were synthesized efficiently and showed promising results in terms of antimicrobial properties (Haranath et al., 2005).
Potential Antitumor Applications :
- Brandt and Jedliński (1985) investigated the anticancer activity of derivatives of 4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine against P388 leukemia. The study found a correlation between the electronic structures of the isomers and their antitumor activities (Brandt & Jedliński, 1985).
Reaction Mechanism Studies :
- Aminova et al. (1999) conducted a quantum-chemical investigation on the reaction mechanisms involving 4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine, providing insights into the stereoselectivity of these reactions (Aminova et al., 1999).
Spectral Characterization :
- Konovalova et al. (2002) explored the reaction of 4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine with chloral, focusing on the spectral characterization of the products. This study contributes to the understanding of the chemical properties and reactivity of these compounds (Konovalova et al., 2002).
Safety And Hazards
Eigenschaften
CAS-Nummer |
137156-22-0 |
|---|---|
Produktname |
4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine |
Molekularformel |
C20H12ClO2P |
Molekulargewicht |
350.73 |
IUPAC-Name |
13-chloro-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene |
InChI |
InChI=1S/C20H12ClO2P/c21-24-22-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)23-24/h1-12H |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(O3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








